molecular formula C22H18O4 B179143 Amediplase CAS No. 151912-11-7

Amediplase

Numéro de catalogue: B179143
Numéro CAS: 151912-11-7
Poids moléculaire: 346.4 g/mol
Clé InChI: YQINXCSNGCDFCQ-CMOCDZPBSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amediplase (CGP 42935, K2tu-PA, MEN 9036) is a recombinant chimeric plasminogen activator developed through a collaboration between Ciba Geigy (now Novartis) and Menarini. It combines functional domains from two key fibrinolytic agents: the kringle 2 domain of tissue plasminogen activator (t-PA) and the catalytic protease domain of single-chain urokinase plasminogen activator (scu-PA) . This hybrid design aims to synergize the fibrin-binding properties of t-PA with the enzymatic efficiency of scu-PA.

Méthodes De Préparation

Recombinant DNA Construct Design and Vector Engineering

The production of Amediplase begins with the design of a synthetic DNA construct encoding the chimeric protein. The gene sequence integrates the kringle 2 domain (residues 176–256 of t-PA) with the protease domain of scu-PA (residues 159–411), connected via a linker peptide . Codon optimization is performed to enhance expression in mammalian host cells, typically Chinese Hamster Ovary (CHO) cells, which are preferred for their ability to perform post-translational modifications .

The DNA construct is cloned into an expression vector under the control of a strong constitutive promoter, such as the cytomegalovirus (CMV) promoter, to maximize transcription. The vector also includes a selectable marker (e.g., neomycin resistance) for stable cell line generation . Notably, modifications to the N-terminal cleavage site of the precursor protein ensure uniform processing by intracellular proteases, yielding exclusively the mature, active form of this compound .

Mammalian Cell Culture and Protein Expression

Host Cell Transfection and Selection

CHO cells are transfected with the recombinant vector using electroporation or lipid-based methods. Stable clones are selected using antibiotic resistance, followed by screening for high this compound secretion via enzyme-linked immunosorbent assay (ELISA) or chromogenic substrate assays . Serum-free suspension cultures are established in bioreactors to scale up production while minimizing contaminants from fetal calf serum (FCS) .

Fermentation Conditions

Optimized fermentation parameters include:

  • Temperature : 37°C during growth phase, reduced to 32°C during production phase to enhance protein stability.

  • pH : Maintained at 7.0–7.2 using bicarbonate buffers.

  • Dissolved Oxygen : 40–60% saturation through sparging with oxygen-enriched air.

  • Agitation : 32 rpm in spinner flasks to ensure homogeneous mixing without shear stress .

Cells are harvested every 72–96 hours, with conditioned medium collected via centrifugation and sterile filtration. Yield typically reaches 2.5 × 10⁵ cells/mL, producing this compound at concentrations of 10–20 µg/mL in the supernatant .

Multi-Step Purification Process

Affinity Chromatography

The first purification step employs a Prometic PureBead HiFlow matrix, which binds this compound via hydrophobic interactions. The resin is equilibrated with 100 mM sodium acetate buffer (pH 5.5), and the conditioned medium is loaded at a flow rate of 1 mL/min. Elution is achieved using a 25 mM sodium phosphate buffer (pH 6.5) containing 1 M NaCl and 40% ethylene glycol, which disrupts hydrophobic bonds . This step achieves ~80% purity and a 5-fold concentration of this compound .

Ion-Exchange Chromatography

Further purification uses a Sp-Sepharose Fast Flow column equilibrated with 50 mM sodium acetate (pH 4.5). The eluate from the affinity step is diluted 1:5 in the same buffer and loaded at 2 mL/min. This compound is eluted with a linear NaCl gradient (0–1 M), yielding >95% purity as confirmed by SDS-PAGE (Figure 6 in ) .

Table 1: Chromatographic Conditions for this compound Purification

StepMatrixBuffer (pH)Elution ConditionsPurity (%)
AffinityPrometic HiFlow5.5 (Acetate)1 M NaCl, 40% EG80
Ion-ExchangeSp-Sepharose FF4.5 (Acetate)0–1 M NaCl gradient95

Enzymatic Activity and Quality Control Assays

Plasmin Activation and Chromogenic Substrate Assay

This compound exists in a single-chain, enzymatically inactive form that requires plasmin-mediated cleavage for activation. Samples are incubated with plasmin (0.1 U/mL) at 37°C for 10 minutes, followed by inhibition with 0.16 mg/mL aprotinin . Activity is measured using the chromogenic substrate S-2444 (Glu-Gly-Arg-p-nitroanilide), which releases p-nitroaniline (pNA) upon hydrolysis. Absorbance at 405 nm quantifies active this compound, with a linear range of 0.1–10 µg/mL .

Table 2: Enzymatic Assay Parameters

ParameterValue
SubstrateS-2444 (25 mg/21.5 mL)
Incubation Time30 minutes
Detection405 nm (ELISA reader)
Sensitivity0.1 µg/mL

Mass Spectrometry and Structural Validation

MALDI-TOF mass spectrometry confirms the molecular weight (≈40 kDa) and sequence integrity of this compound. Reduced and alkylated samples are digested with trypsin (1:50 enzyme-substrate ratio) for 16 hours at 37°C . Post-Source Decay (PSD) analysis fragments selected peptides, generating spectra that match theoretical sequences of the kringle 2 and protease domains . Discrepancies in N-terminal peptides (e.g., K2-mut1 vs. wild type) are resolved to ensure batch consistency .

Challenges and Optimization Strategies

Proteolytic Degradation During Fermentation

Intracellular proteases in CHO cells can cleave this compound at alternative sites, generating heterogenous products. Engineering the N-terminal sequence (e.g., K2-mut1–3 variants) reduces unintended cleavage, improving yield of the intact mature form .

Scalability of Purification

Transitioning from lab-scale columns to industrial-sized systems requires optimizing flow rates and buffer volumes. Dynamic binding capacity studies on Prometic HiFlow resin show linear scalability up to 100 L batches without loss of resolution .

Comparative Analysis of Fibrin Binding and Clot Penetration

Although beyond preparation methods, understanding this compound’s fibrin affinity informs purification strategy. Unlike t-PA, which binds tightly to fibrin via its F domain, this compound exhibits moderate binding through its kringle 2 domain . This property reduces entrapment in surface clots, enabling deeper penetration—a factor considered during in vitro activity assays .

Analyse Des Réactions Chimiques

Types of Reactions: Amediplase primarily undergoes proteolytic reactions, where it acts as a plasminogen activator. This involves the conversion of plasminogen to plasmin, a serine protease that degrades fibrin clots .

Common Reagents and Conditions: The activation of plasminogen by this compound requires the presence of fibrin, which acts as a cofactor. The reaction typically occurs under physiological conditions, with a pH of around 7.4 and a temperature of 37°C .

Major Products Formed: The primary product of the reaction catalyzed by this compound is plasmin, which subsequently degrades fibrin into soluble degradation products .

Applications De Recherche Scientifique

Amediplase has several scientific research applications, particularly in the fields of medicine and biology:

Mécanisme D'action

Amediplase is compared with other plasminogen activators such as alteplase and urokinase:

    Alteplase: Like this compound, alteplase is a recombinant tissue plasminogen activator.

    Urokinase: Urokinase is another plasminogen activator, but it lacks the fibrin-binding domain present in this compound.

Comparaison Avec Des Composés Similaires

Structural Features :

  • Composed of residues 1–3 (F domain) and 176–275 (kringle 2 domain) from t-PA, fused to residues 159–411 (protease domain) from scu-PA .
  • Molecular weight: 39.9 kDa (365 amino acids), produced in Chinese Hamster Ovary (CHO) cells .

Pharmacokinetics :

  • Half-life : >30 minutes, significantly longer than alteplase (t-PA; ~4–8 minutes) .
  • Fibrin Binding : Lower affinity compared to alteplase but superior clot penetration due to reduced fibrin interactions .
  • Mechanism: Retains plasminogen activation activity while resisting inhibition by thrombin-activatable fibrinolysis inhibitor (TAFI) at therapeutic concentrations .

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between Amediplase and other thrombolytics:

Compound Structural Features Half-Life Fibrin Binding Clot Penetration
This compound Kringle 2 (t-PA) + Protease (scu-PA) >30 min Low High
Alteplase (t-PA) Full-length t-PA with finger, EGF, kringle 1, kringle 2, and protease domains 4–8 min High Moderate
Tenecteplase t-PA variant with T103N, N117Q, KHRR296-299AAAA substitutions 20–24 min High Moderate
Pamiteplase t-PA with kringle 1 deletion (residues 92–173) and Arg274Glu substitution 30–47 min Moderate Moderate
Lanoteplase t-PA lacking F and EGF domains, Asn117Gln substitution 37–45 min Low High
Scu-PA Single-chain urokinase (residues 159–411) 5–10 min None High

Efficacy in Preclinical and Clinical Studies

This compound vs. Tenecteplase and Scu-PA :

  • In external plasma clot lysis models , this compound demonstrated superior lytic activity compared to Tenecteplase and scu-PA at therapeutic concentrations (5–10 µg/mL), with reduced sensitivity to TAFI inhibition .
  • At lower concentrations (<1 µg/mL), Tenecteplase outperformed this compound due to higher fibrin specificity .

This compound vs. Pamiteplase :

  • Pamiteplase showed 25% TIMI-3 flow rates at 30 minutes in coronary thrombosis models (vs. 16% for t-PA), while this compound achieved comparable thrombolysis rates but with a longer half-life .

This compound vs. Lanoteplase:

  • Both share prolonged half-lives, but Lanoteplase’s deletion of fibrin-binding domains limits its efficacy in platelet-rich thrombi .

Advantages and Limitations

  • Advantages of this compound :
    • Prolonged half-life allows single-bolus administration , enhancing clinical utility in acute myocardial infarction .
    • Enhanced clot penetration improves efficacy in dense thrombi .
  • Limitations: Lower fibrin affinity may reduce efficacy in certain thrombus types (e.g., fibrin-rich clots) . Limited clinical data compared to established agents like Tenecteplase .

Clinical Development Status

This compound reached Phase III trials in Europe for myocardial infarction by 2002, with Menarini optimizing its production using Mimetic Ligand technology .

Activité Biologique

Amediplase, also known as K2tu-PA, is a recombinant chimeric plasminogen activator that combines the kringle 2 domain from tissue plasminogen activator (t-PA) and the catalytic domain from single-chain urokinase (scu-PA). This hybrid structure aims to enhance thrombolytic efficacy while minimizing the risk of hemorrhagic complications. This article delves into the biological activity of this compound, including its mechanisms, efficacy in various models, and clinical implications.

This compound is engineered to possess both high fibrin specificity and significant catalytic activity. The kringle 2 domain enhances binding to fibrin, while the scu-PA catalytic domain facilitates rapid plasminogen activation. The resulting molecule is designed for effective thrombus lysis with a reduced risk of systemic bleeding compared to traditional thrombolytics.

Key Features of this compound

  • Composition : Chimeric molecule consisting of t-PA's kringle 2 domain and scu-PA's catalytic domain.
  • Molecular Weight : Approximately 40 kDa.
  • Specific Activity : Approximately 2×1062\times 10^6 units/mg t-PA equivalent, which is twice the activity on a molar basis compared to t-PA .

Clot Lysis Efficacy

This compound has been evaluated in various in vitro clot lysis models to compare its efficacy against other thrombolytics such as Tenecteplase and scu-PA. The following table summarizes findings from key studies:

Study Model This compound Efficacy Comparison
Purified System10× less than alteplaseLower than Tenecteplase at low concentrations but slightly higher at therapeutic levels
Plasma SystemSimilar to alteplase at therapeutic levels (1 µg/ml)Slightly more active than Tenecteplase at therapeutic concentrations (5-10 µg/ml)
External Lysis ModelsLower than Tenecteplase at low PA concentrations; slightly higher at therapeutic concentrationsEfficacy lower than scu-PA

Clot Penetration and Fibrin Binding

Research indicates that this compound exhibits moderate fibrin binding, which does not impede its ability to penetrate clots effectively. In pressure-driven fluid permeation studies, this compound was able to diffuse into clots more efficiently than alteplase, suggesting its potential for enhanced thrombolytic action in larger thrombi .

Pharmacokinetics

This compound demonstrates a significantly longer half-life compared to t-PA. In animal studies, it exhibited a terminal half-life of approximately 51 minutes in rabbits, compared to about 7 minutes for t-PA. This prolonged half-life may contribute to its efficacy by allowing for sustained action in the bloodstream .

Clinical Studies

Phase I and II clinical trials have shown that this compound has an optimal safety profile with a low incidence of severe hemorrhagic events. A multicentric Phase III study involving approximately 20,000 patients has been planned to further assess its clinical efficacy and safety .

Case Studies

  • Thrombus Resolution : In a rabbit jugular vein thrombosis model, this compound demonstrated effective thrombus resolution with minimal side effects, supporting its potential as a safer alternative in thrombolytic therapy .
  • Comparative Study with Tenecteplase : In a head-to-head comparison, this compound showed slightly better performance in terms of clot lysis rates under therapeutic conditions, suggesting it may be more effective in certain patient populations .

Q & A

Basic Research Questions

Q. How should researchers design a preclinical study to evaluate Amediplase's thrombolytic efficacy while ensuring methodological rigor?

A robust preclinical study should:

  • Define clear endpoints : Measure clot lysis time, reperfusion rates, and fibrin specificity using standardized assays (e.g., Chandler loop model) .
  • Include appropriate controls : Use positive controls (e.g., alteplase) and negative controls (saline) to validate experimental conditions .
  • Address bias mitigation : Randomize animal cohorts and blind outcome assessments to reduce observer bias .
  • Statistical planning : Precalculate sample sizes using power analysis (e.g., α=0.05, β=0.2) to ensure reproducibility .

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound trials?

  • Non-linear regression models : Fit dose-response curves using the Hill equation to estimate EC₅₀ values .
  • ANOVA with post hoc tests : Compare multiple dose groups while adjusting for family-wise error rates (e.g., Tukey-Kramer) .
  • Survival analysis : For time-to-reperfusion data, apply Kaplan-Meier curves with log-rank tests .
  • Report absolute values : Avoid relying solely on percentages; provide raw data (e.g., clot mass in mg) to enable secondary analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

  • Mechanistic modeling : Use physiologically based pharmacokinetic (PBPK) simulations to reconcile disparities in drug clearance rates between cell cultures and animal models .
  • Assay validation : Verify in vitro fibrin-binding assays against in vivo imaging (e.g., SPECT/CT for clot localization) to identify methodological limitations .
  • Meta-analysis : Pool data from independent studies to assess systemic vs. localized effects, adjusting for covariates like plasma protein levels .

Q. What strategies optimize this compound's delivery in heterogeneous clot compositions observed in stroke patients?

  • Multi-omics profiling : Integrate transcriptomic data from thrombus biopsies to identify fibrin isoforms resistant to this compound .
  • Nanocarrier functionalization : Test liposomes conjugated with clot-specific antibodies (e.g., anti-fibrin) to enhance targeted delivery .
  • Computational fluid dynamics : Model blood flow in patient-specific vascular geometries to predict drug distribution inefficiencies .

Q. Data Contradiction and Reproducibility

Q. How should researchers address variability in this compound's fibrin selectivity across different experimental setups?

  • Standardize protocols : Adopt ISTH guidelines for fibrinogen depletion assays to minimize inter-lab variability .
  • Cross-validate findings : Compare results using orthogonal methods (e.g., ELISA for fibrin degradation vs. mass spectrometry) .
  • Transparent reporting : Disclose reagent sources (e.g., fibrinogen batch numbers) and instrumentation calibration logs in supplementary materials .

Table 1 : Common Pitfalls in this compound Studies and Mitigation Strategies

Pitfall Mitigation Strategy Reference
Inconsistent clot preparationUse Chandler loop under controlled shear stress
Overinterpretation of p-valuesReport effect sizes (Cohen’s d) and confidence intervals
Poor translational relevanceValidate in human-derived endothelial cell models

Q. Ethical and Reporting Standards

Q. What ethical considerations are critical when designing clinical trials for this compound in acute ischemic stroke?

  • Risk-benefit analysis : Justify equipoise by comparing this compound to standard care (e.g., alteplase) in early-phase trials .
  • Data monitoring boards : Establish independent committees to review adverse events (e.g., intracranial hemorrhage) in real time .
  • Informed consent : Use adaptive consent forms for stroke patients, accounting for possible cognitive impairments .

Q. How can researchers ensure reproducibility when publishing this compound datasets?

  • FAIR principles : Share raw data in repositories (e.g., Zenodo) with unique DOIs and metadata tags .
  • Code availability : Publish analysis scripts (e.g., R/Python) for dose-response modeling under open-source licenses .
  • Reagent validation : Certify antibody specificity via Western blot or knockout controls in supplementary figures .

Q. Methodological Frameworks

Q. What computational tools are recommended for predicting this compound's interactions with fibrin variants?

  • Molecular docking : Use AutoDock Vina to simulate binding affinities between this compound and fibrinopeptide regions .
  • Machine learning : Train classifiers on proteomic datasets to predict resistance mutations in fibrin .
  • Network pharmacology : Map this compound's targets onto clot dissolution pathways using KEGG or Reactome .

Propriétés

Numéro CAS

151912-11-7

Formule moléculaire

C22H18O4

Poids moléculaire

346.4 g/mol

Nom IUPAC

(3S,4S,12S,13S)-3,4,12,13-tetrahydronaphtho[1,2-b]phenanthrene-3,4,12,13-tetrol

InChI

InChI=1S/C22H18O4/c23-19-8-7-13-15(20(19)24)6-5-11-9-17-12-3-1-2-4-14(12)21(25)22(26)18(17)10-16(11)13/h1-10,19-26H/t19-,20-,21-,22-/m0/s1

Clé InChI

YQINXCSNGCDFCQ-CMOCDZPBSA-N

SMILES

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

SMILES isomérique

C1=CC=C2C(=C1)[C@@H]([C@H](C3=C2C=C4C=CC5=C(C4=C3)C=C[C@@H]([C@H]5O)O)O)O

SMILES canonique

C1=CC=C2C(=C1)C(C(C3=C2C=C4C=CC5=C(C4=C3)C=CC(C5O)O)O)O

Key on ui other cas no.

151910-75-7

Synonymes

amediplase
CGP 42935
K2tu-PA
MEN 9036

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.